

Application Note: Erythrosin B for Yeast Cell Counting and Viability Assessment

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Compound of Interest		
Compound Name:	Erythrosin B	
Cat. No.:	B097352	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Accurate determination of yeast cell concentration and viability is critical for a wide range of applications, including brewing, baking, biofuel production, and pharmaceutical research.[1] **Erythrosin B** (also known as Acid Red 51 or Red No. 3) is a viability-staining dye that offers a reliable and safer alternative to traditional stains like methylene blue and Trypan Blue.[2][3][4]

The principle of the **Erythrosin B** assay is based on cell membrane integrity.[2][5] **Erythrosin B** is a membrane-exclusion dye, meaning its molecular structure prevents it from passing through the intact, semi-permeable membrane of living cells.[6] Therefore, viable cells remain unstained and appear colorless under a microscope.[1] In contrast, non-viable or dead cells have compromised or damaged cell membranes that are permeable to the dye.[5][7] **Erythrosin B** enters these compromised cells, binds to intracellular proteins, and stains the cells a distinct pink or red color.[7] This clear differentiation allows for straightforward quantification of live and dead cells within a population.[4]

Compared to methylene blue, which relies on the metabolic activity of cells to reduce the dye, **Erythrosin B** provides a more direct and often more accurate measure of cell death based on membrane integrity.[1] It is also considered less toxic, posing fewer health risks to the user and having minimal impact on the yeast culture during the assay.[1][3][8]



Materials and Reagents

- · Yeast cell suspension
- **Erythrosin B** powder (e.g., Sigma-Aldrich cat #198269)
- Phosphate-buffered saline (PBS) or sterile distilled water
- 1M Tris-HCl buffer (optional, for buffered solution)
- Microscope
- · Hemocytometer with coverslip
- Micropipettes (P10, P200) and sterile tips
- Microcentrifuge tubes
- Vortex mixer

Experimental Protocols

3.1. Preparation of **Erythrosin B** Staining Solution

Two common preparations are a simple aqueous solution or a buffered solution.

Option A: 0.4% (w/v) Stock Solution in PBS[1]

- Weigh 0.4 g of Erythrosin B powder.
- Dissolve the powder in 100 mL of phosphate-buffered saline (PBS).
- Mix thoroughly until the powder is completely dissolved.
- Store the solution at 4°C, protected from light.[7]

Option B: 0.1% (w/w) Working Solution in Tris Buffer[3]



- Prepare 0.1M Tris-HCl Buffer: Dilute a 1M Tris-HCl stock solution 1:10 with sterile distilled water (e.g., 5 mL of 1M Tris-HCl + 45 mL sterile water).
- Prepare Stain Solution: Add 9.5 mL of the 0.1M Tris-HCl buffer to a 15 mL tube.
- Add 0.5 mL of a 2% Erythrosin B stock solution (if available) or weigh 0.01 g of Erythrosin
 B powder and dissolve it into the buffer.
- Vortex until the solution is homogenous. This yields a 0.1% working solution.
- 3.2. Yeast Sample Preparation and Staining
- Ensure the yeast cell suspension is thoroughly mixed by gentle vortexing to create a homogenous sample.[1][9]
- If the cell culture is dense, prepare a suitable dilution (e.g., 1:10 or 1:100) with sterile water or PBS to achieve a cell concentration that is easily countable in the hemocytometer (typically 25-50 cells per 16-corner square).
- In a clean microcentrifuge tube, mix the yeast suspension (or diluted suspension) with the **Erythrosin B** staining solution. A 1:1 ratio is standard.[1][3]
 - Example: Mix 50 μL of yeast suspension with 50 μL of 0.1% Erythrosin B solution.
- Mix the sample gently. No incubation period is required as staining is immediate.[1][7]
- 3.3. Hemocytometer Counting
- Clean the hemocytometer and its coverslip with 70% ethanol and wipe dry.[10] Place the coverslip over the counting grid.
- Immediately after mixing, pipette 10 μL of the stained yeast suspension into the V-shaped groove of the hemocytometer chamber.[1] Allow capillary action to fill the chamber. Avoid overfilling.
- Allow the cells to settle for 60 seconds before counting.[10]



- Place the hemocytometer on the microscope stage and focus on the grid lines using 100x to 400x magnification.[1][10]
- Count the cells in the large central square or the four large corner squares of the hemocytometer grid. To avoid counting bias, adopt a consistent rule for cells touching the boundary lines (e.g., count cells on the top and left lines but not those on the bottom and right).
- Perform two separate counts:
 - Live Cells: Colorless, unstained cells.
 - Dead Cells: Pink or red-stained cells.
- For accuracy, count a minimum of 100-200 total cells.

3.4. Calculations

• Cell Viability (%) This calculation determines the percentage of live cells in the population.

Viability (%) = (Number of Live Cells / Total Number of Cells (Live + Dead)) x 100

• Total Cell Concentration (cells/mL) This calculation determines the total number of cells in the original, undiluted sample.

Concentration (cells/mL) = (Total Cells Counted / Number of Squares Counted) x Dilution Factor x 10^4

- Dilution Factor: Accounts for the dilution of the original yeast culture and the 1:1 dilution with the Erythrosin B stain. For example, if the yeast was first diluted 1:10 and then 1:1 with the stain, the dilution factor is 20.
- 10^4: This is the volume conversion factor for the standard hemocytometer grid (1 large square has a volume of 10^-4 mL).

Data Presentation



The following table summarizes key quantitative parameters for the **Erythrosin B** yeast viability protocol.

Parameter	Recommended Value <i>l</i> Description	Rationale / Notes
Stain Concentration	0.02% - 0.4% (w/v)	A 1:1 mix with a 0.1% or 0.4% stock solution is common, resulting in a final concentration of 0.05% or 0.2%.[1][3]
Staining Time	Immediate (No incubation needed)	Staining is based on membrane exclusion, which is a rapid physical process.[1][3]
Observation	Light Microscopy (400x magnification)	Allows for clear visualization of individual yeast cells and differentiation of stained vs. unstained populations.[1]
Viable Cells	Colorless, bright	Intact cell membranes prevent the uptake of the Erythrosin B dye.[1][11]
Non-Viable Cells	Pink to vibrant red	Compromised cell membranes allow the dye to enter and stain intracellular components. [3][7]
Cell Counting Area	4 large corner squares or central square	Ensures a representative sample is counted to improve statistical accuracy.[10]
Minimum Cell Count	>100 total cells	Counting a sufficient number of cells reduces sampling error and increases the reliability of the viability percentage.

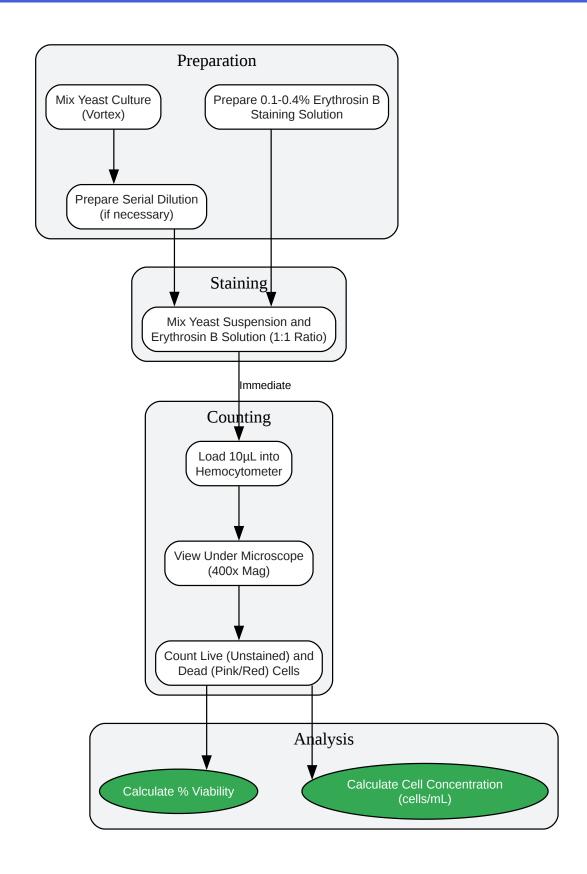




Visualization

The following diagram illustrates the complete workflow for determining yeast cell viability using **Erythrosin B**.





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Yeast viability assessment workflow.



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